Bienvenue dans la boutique en ligne BenchChem!

Ebalzotan

Serotonin receptor pharmacology Radioligand binding assay Neuropsychiatric drug discovery

Choose Ebalzotan (NAE-086) as your reference full agonist to ensure unambiguous 5-HT1A receptor activation in preclinical studies. Its documented complete behavioral spectrum—including hypothermia and forepaw treading—provides a validated positive control dataset superior to partial agonists like buspirone. Supplied at ≥99% purity, it is ideal for stereoselective analytical method development and serves as a critical intermediate-selectivity reference for dissecting 5-HT1A versus 5-HT7 pharmacology, backed by defined Phase I human tolerability data for calibrated safety assessments.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
CAS No. 149494-37-1
Cat. No. B131319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbalzotan
CAS149494-37-1
SynonymsEbalzotan
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C
InChIInChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1
InChIKeyUEAKCKJAKUFIQP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebalzotan (CAS 149494-37-1): A Selective 5-HT1A Receptor Agonist for Depression Research and Chemical Reference Standards


Ebalzotan (NAE-086) is a small-molecule 5-HT1A receptor agonist with the molecular formula C19H30N2O2 and molecular weight of 318.45 g/mol [1]. Developed by Astra AB (now AstraZeneca) in the early 1990s as a candidate for depression and anxiety disorders, the compound advanced to Phase I clinical trials before discontinuation due to undesirable side effects [2]. Ebalzotan remains a valuable research tool for studying serotonergic signaling pathways and serves as a precursor for the synthesis of related active pharmaceutical ingredients [1]. Its well-characterized pharmacological profile, including defined receptor binding affinity (Ki = 4.5 nM in rat hippocampus) and documented in vivo behavioral effects in rodent models, provides a benchmark reference point for 5-HT1A agonist pharmacology .

Ebalzotan (CAS 149494-37-1): Why Not All 5-HT1A Agonists Are Interchangeable in Research Applications


Generic substitution among 5-HT1A receptor agonists is scientifically inappropriate due to substantial differences in receptor binding affinity, functional selectivity, and off-target interaction profiles across this compound class. Ebalzotan exhibits a Ki of 4.5 nM at 5-HT1A receptors in rat hippocampal membranes , whereas clinically utilized agents like buspirone demonstrate significantly higher variability (Ki range 9.3–29.5 nM) . More critically, 8-OH-DPAT, a widely used research tool compound, shows approximately 100-fold weaker binding to 5-HT7 receptors (Ki = 466 nM) compared to its 5-HT1A potency (pIC50 8.19), whereas Ebalzotan demonstrates documented modest 5-HT7 affinity [1] [2]. These quantitative differences in receptor engagement translate directly to distinct in vivo pharmacological signatures: Ebalzotan induces the full spectrum of 5-HT1A-mediated behaviors including hypothermia, flat body posture, and forepaw treading [2], while partial agonists like buspirone produce attenuated or qualitatively different behavioral outcomes. Furthermore, Ebalzotan's documented discontinuation in Phase I trials due to undesirable side effects [3] establishes a distinct clinical tolerability benchmark that informs risk assessment when selecting a 5-HT1A agonist for translational research programs.

Ebalzotan (CAS 149494-37-1): Quantitative Comparator Evidence for Scientific Selection and Procurement


Ebalzotan vs. 8-OH-DPAT: 5-HT1A Receptor Binding Affinity Comparison in Rat Hippocampal Membranes

Ebalzotan demonstrates high-affinity binding to 5-HT1A receptors with a Ki of 4.5 nM in rat hippocampal membranes . The classic research tool 8-OH-DPAT shows comparable 5-HT1A potency (pIC50 8.19, equivalent to approximately 6.5 nM) but exhibits substantially weaker binding to 5-HT7 receptors with a Ki of 466 nM [1]. Ebalzotan has documented modest affinity for 5-HT7, representing a distinct selectivity profile that may influence downstream signaling and behavioral outcomes [2].

Serotonin receptor pharmacology Radioligand binding assay Neuropsychiatric drug discovery

Ebalzotan vs. Buspirone: Comparative 5-HT1A Binding Affinity and Functional Agonism Profile

Ebalzotan exhibits a consistent 5-HT1A binding affinity with a Ki of 4.5 nM in rat hippocampal membranes . In contrast, buspirone, a clinically approved anxiolytic, demonstrates partial agonist activity with a substantially broader Ki range of 9.3–29.5 nM across assay systems . This variability in buspirone's reported affinity reflects its partial agonist pharmacology and assay-dependent measurements, whereas Ebalzotan functions as a full agonist at 5-HT1A receptors, producing the complete spectrum of receptor-mediated effects including 5-HT synthesis reduction, increased corticosterone secretion, and induction of the 5-HT1A behavioral syndrome (flat body posture, forepaw treading) [1].

Receptor pharmacology Anxiolytic drug development Partial vs. full agonism

Ebalzotan vs. Flesinoxan: Clinical Development Disposition and Tolerability Benchmarking

Ebalzotan was advanced to Phase I clinical trials for major depressive disorder but was subsequently discontinued due to the emergence of undesirable side effects during this early-stage evaluation [1]. Flesinoxan, a structurally distinct 5-HT1A agonist with higher reported affinity (Ki = 1.7 nM) [2], progressed further in clinical development and has been investigated in multiple clinical studies for anxiety and depression. This differential clinical disposition provides procurement specialists with a critical risk-stratification metric: Ebalzotan represents a compound with a defined and documented tolerability ceiling established in human subjects, whereas flesinoxan's more extensive clinical exposure reflects a different safety and tolerability profile.

Clinical pharmacology Phase I trial outcomes Drug safety assessment

Ebalzotan In Vivo Pharmacodynamic Signature: Quantitative Behavioral and Neurochemical Effects in Rat Models

In vivo administration of Ebalzotan to rats induces a comprehensive and quantifiable 5-HT1A agonist signature comprising multiple validated pharmacodynamic endpoints [1]. Specifically, Ebalzotan decreases 5-HT synthesis (measured as 5-HTP accumulation), reduces 5-HT turnover (quantified via the 5-hydroxyindoleacetic acid/5-HT ratio), increases corticosterone secretion, induces the 5-HT1A behavioral syndrome (flat body posture and forepaw treading), inhibits the cage-leaving response, and produces hypothermia [1]. This multi-parameter in vivo profile establishes Ebalzotan as a well-characterized reference agonist suitable for benchmarking novel 5-HT1A compounds in preclinical behavioral and neurochemical assays.

Behavioral pharmacology In vivo pharmacodynamics Serotonergic biomarkers

Ebalzotan Physicochemical Properties and Stability Profile for Laboratory Handling and Storage Planning

Ebalzotan exhibits defined physicochemical properties relevant to laboratory handling: LogP 3.27, estimated water solubility 4.291 mg/L at 25°C (based on Log Kow 3.92), boiling point 434.9±45.0°C at 760 mmHg, and vapor pressure 0.0±1.0 mmHg at 25°C [1]. The compound demonstrates long-term storage stability as powder at -20°C for 3 years, with solvent stocks (e.g., DMSO) stable at -80°C for 1 year . These parameters inform appropriate laboratory handling protocols, including protection from moisture and temperature-controlled storage requirements [2].

Compound stability Storage conditions Formulation development

Ebalzotan (CAS 149494-37-1): Evidence-Based Research Applications and Procurement Scenarios


Scenario 1: Pharmacological Tool for 5-HT1A Receptor Full Agonism Studies in Rodent Behavioral Models

Ebalzotan is ideally suited as a reference compound in preclinical behavioral pharmacology studies requiring full, unambiguous 5-HT1A receptor activation. Its well-characterized in vivo profile—including induction of hypothermia, flat body posture, forepaw treading, and inhibition of the cage-leaving response—provides a validated positive control dataset for screening novel 5-HT1A modulators [1]. Unlike partial agonists such as buspirone (Ki 9.3–29.5 nM, partial efficacy), Ebalzotan (Ki 4.5 nM, full agonist) produces the complete spectrum of 5-HT1A-mediated behaviors without confounding partial efficacy variables .

Scenario 2: Selectivity Benchmarking for 5-HT1A vs. 5-HT7 Receptor Pharmacology Research

For studies examining the differential contributions of 5-HT1A versus 5-HT7 receptor activation, Ebalzotan serves as a critical intermediate selectivity reference. The compound exhibits high 5-HT1A affinity (Ki 4.5 nM) with documented modest 5-HT7 affinity [1], positioning it between highly selective tool compounds such as 8-OH-DPAT (pIC50 8.19 for 5-HT1A; 5-HT7 Ki 466 nM) and non-selective agonists . This profile makes Ebalzotan valuable for interpreting complex serotonergic pharmacology where both receptor subtypes may contribute to observed effects .

Scenario 3: Chemical Reference Standard for Enantioselective Synthesis and Analytical Method Development

Ebalzotan's defined stereochemistry ((R)-configuration) and the availability of its enantiopure counterpart (S)-Ebalzotan (CAS 294843-95-1) establish this compound as a valuable reference standard for stereoselective analytical method development and chiral synthesis validation [1]. The compound's synthesis involves multienzymatic cascade reduction of α,β-unsaturated aldehydes to yield saturated primary or secondary alcohols with high enantioselectivity . Procurement of high-purity Ebalzotan (reported purity ranges: 99.08–99.41%) supports its use as a certified reference material for HPLC method validation, mass spectrometry calibration, and impurity profiling in pharmaceutical research settings .

Scenario 4: Translational Safety Pharmacology Benchmarking in CNS Drug Discovery Programs

Ebalzotan's well-documented discontinuation in Phase I clinical trials due to undesirable side effects establishes a defined human tolerability benchmark for 5-HT1A agonists [1]. Drug discovery programs developing novel serotonergic therapeutics can utilize Ebalzotan as a reference compound for comparative toxicology and safety pharmacology assessments, enabling calibrated interpretation of preclinical safety signals against a compound with established human tolerability data . This is particularly valuable when evaluating structurally or pharmacologically related candidates where the risk of similar tolerability issues may inform compound prioritization decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebalzotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.